molecular formula C24H24N4O3 B11433896 9-(4-Ethoxy-3-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-(4-Ethoxy-3-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11433896
M. Wt: 416.5 g/mol
InChI Key: BGMPWWUVWJHWQM-UHFFFAOYSA-N
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Description

9-(4-ETHOXY-3-METHOXYPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both triazole and quinazoline rings, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ETHOXY-3-METHOXYPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.

    Quinazoline Ring Construction: The triazole intermediate is then subjected to cyclization with ortho-substituted anilines or anthranilic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the triazole and quinazoline rings using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced triazole or quinazoline derivatives.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties. Clinical trials are needed to further explore its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(4-ETHOXY-3-METHOXYPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-METHOXY-3-ETHOXYPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
  • 9-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

Uniqueness

The uniqueness of 9-(4-ETHOXY-3-METHOXYPHENYL)-6-PHENYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the phenyl ring, enhances its ability to interact with various biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3/c1-3-31-20-10-9-16(13-21(20)30-2)23-22-18(27-24-25-14-26-28(23)24)11-17(12-19(22)29)15-7-5-4-6-8-15/h4-10,13-14,17,23H,3,11-12H2,1-2H3,(H,25,26,27)

InChI Key

BGMPWWUVWJHWQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=NC=NN25)OC

Origin of Product

United States

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